molecular formula C19H22N4O2 B2840967 1,7-dimethyl-2-(3-methylpiperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one CAS No. 946339-07-7

1,7-dimethyl-2-(3-methylpiperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one

Numéro de catalogue: B2840967
Numéro CAS: 946339-07-7
Poids moléculaire: 338.411
Clé InChI: FWCGPMWOVVNRCF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1,7-dimethyl-2-(3-methylpiperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one is a sophisticated chemical scaffold of significant interest in medicinal chemistry and kinase research. Its core structure is based on a pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4-one system, a privileged heterocycle known for its ability to act as a potent ATP-competitive inhibitor for a range of protein kinases source . The specific substitution pattern, featuring a 2-(3-methylpiperidine-1-carbonyl) moiety, is a critical functional group designed to enhance selectivity and binding affinity by occupying specific hydrophobic pockets and forming key hydrogen bonds within the kinase active site source . This compound is primarily utilized in preclinical research for the development of targeted therapies, particularly in oncology, where dysregulated kinase signaling is a hallmark of many cancers. Researchers employ this molecule to probe intracellular signaling pathways, to validate new kinase targets, and to serve as a lead compound for the synthesis and optimization of novel therapeutic agents with improved pharmacological profiles source . Its research value lies in its utility as a precise chemical tool for understanding disease mechanisms and advancing drug discovery efforts. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Propriétés

IUPAC Name

6,12-dimethyl-5-(3-methylpiperidine-1-carbonyl)-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O2/c1-12-5-4-8-22(10-12)19(25)15-9-14-17(21(15)3)20-16-7-6-13(2)11-23(16)18(14)24/h6-7,9,11-12H,4-5,8,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWCGPMWOVVNRCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C(=O)C2=CC3=C(N2C)N=C4C=CC(=CN4C3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1,7-dimethyl-2-(3-methylpiperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one typically involves multi-step organic reactions

    Formation of the Core Structure: The core structure can be synthesized through a cyclization reaction involving appropriate pyridine and pyrrole derivatives under acidic or basic conditions.

    Introduction of the Carbonyl Group: The 3-methylpiperidine-1-carbonyl group is introduced via an acylation reaction, often using reagents like acyl chlorides or anhydrides in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process.

Analyse Des Réactions Chimiques

Types of Reactions

1,7-Dimethyl-2-(3-methylpiperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, which may convert carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, where nucleophiles like amines or alcohols replace the carbonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Ammonia or primary amines in the presence of a catalyst.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of amides or esters.

Applications De Recherche Scientifique

Structural Characteristics

The compound features:

  • Pyrimidine core : A fused structure that enhances its biological interactions.
  • Piperidine substituent : This modification may influence its pharmacological properties.

Research indicates that compounds similar to 1,7-dimethyl-2-(3-methylpiperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one exhibit significant biological activities, particularly as inhibitors of protein kinases. Notable potential applications include:

  • Kinase Inhibition : The compound has been explored for its ability to inhibit Janus Kinase 3 (JAK3) and protein kinase B (Akt), which are critical targets in cancer and autoimmune disease therapies. Studies have shown moderate inhibitory activity against JAK3, suggesting its potential as a lead compound for developing more potent inhibitors .

Medicinal Chemistry Applications

The primary applications of this compound lie in medicinal chemistry due to its kinase inhibitory properties. Potential therapeutic applications include:

  • Cancer Treatment : As a selective inhibitor of protein kinases, it may be used in the development of targeted cancer therapies.
  • Autoimmune Diseases : Its ability to modulate kinase activity positions it as a candidate for treating various autoimmune disorders.

Synthesis Pathways

The synthesis of 1,7-dimethyl-2-(3-methylpiperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one typically involves multi-step synthetic pathways. Common methods include:

  • Formation of the Pyrido-Pyrrolo-Pyrimidine Core : Utilizing classical organic synthesis techniques.
  • Piperidine Modification : Introducing the piperidine ring through carbonylation reactions.

These synthetic routes reflect the complexity involved in creating such heterocyclic compounds.

Comparative Analysis with Related Compounds

The following table highlights some structurally similar compounds and their biological activities:

Compound NameStructure FeaturesBiological Activity
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidineContains a piperidine linked to a pyrrolo-pyrimidine coreSelective inhibitor of protein kinase B
Pyrrolo[2,3-d]pyrimidine derivativesSimilar bicyclic structureInhibitors of Janus Kinase 3
4-Chlorobenzyl derivativesSubstituted at the piperidine positionPotent ATP-competitive inhibitors

Mécanisme D'action

The mechanism of action of 1,7-dimethyl-2-(3-methylpiperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one involves its interaction with molecular targets such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can disrupt key biochemical pathways, leading to therapeutic effects.

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Similar Compounds

The following table compares the target compound with structurally related derivatives from the evidence:

Compound Core Structure Key Substituents Molecular Weight Notable Features
Target Compound : 1,7-dimethyl-2-(3-methylpiperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one Pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4-one - 1,7-dimethyl
- 2-(3-methylpiperidine-1-carbonyl)
~407.45 (estimated) Enhanced rigidity from piperidine; moderate lipophilicity due to methyl groups .
Compound 17/18 () Pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4-one - 1-Benzyl/methyl
- 2-carboxylate ester
- 9-Methyl (in derivative 18)
~380–400 (estimated) Carboxylate esters serve as intermediates for carboxamide derivatives; 9-methyl may improve solubility .
Compound 21–29 () Pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4-one - 1-Benzyl/methyl
- 2-carboxamide (varied aryl groups)
~400–450 (estimated) Carboxamide linkage enhances hydrogen-bonding potential for target engagement .
Patent Compounds () Pyrido/pyrazino[1,2-a]pyrimidin-4-one - 2-Pyrazolo[1,5-a]pyrazin-2-yl
- 7-Piperidinyl/piperazinyl (e.g., 7-[1-(2-fluoroethyl)piperidin-4-yl])
- Fluorine substituents in some cases
~400–430 (estimated) Fluorine atoms improve metabolic stability; piperazinyl groups increase solubility .
Compound in Pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4-one - 1-(3-Methoxypropyl)
- 2-(4-ethylpiperazine-1-carbonyl)
- 9-Methyl
411.51 Methoxypropyl enhances solubility; piperazine introduces basicity for salt formation .

Key Comparative Insights:

Substituent Effects on Solubility: The target compound’s 1,7-dimethyl groups may reduce polarity compared to analogs with hydrophilic substituents (e.g., 7-piperazinyl in or 1-methoxypropyl in ).

Impact of Heterocyclic Moieties: Piperidine (target compound) vs. piperazine (): Piperazine’s additional nitrogen increases basicity, favoring ionic interactions in biological systems. Piperidine’s conformational rigidity may enhance target selectivity .

Steric and Electronic Modifications :

  • The 9-methyl group in ’s derivatives and the target compound’s 3-methylpiperidine substituent reduce steric hindrance compared to bulkier groups (e.g., benzyl in Compound 17) .
  • 7-Substituents (e.g., piperidinyl vs. aryl groups) significantly alter binding pocket interactions, as seen in kinase-targeting compounds .

Activité Biologique

1,7-Dimethyl-2-(3-methylpiperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one is a complex heterocyclic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article delves into the compound's biological properties, focusing on its anticancer activity, neuroprotective effects, and other pharmacological potentials.

Chemical Structure

The compound features a pyrido-pyrrolo-pyrimidinone core with piperidine and methyl substituents. This unique structure may contribute to its interaction with various biological targets.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. Notably, it has shown significant cytotoxic effects in various cancer cell lines.

  • Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of intrinsic pathways. It has been suggested that the piperidine moiety enhances binding to specific targets involved in cell proliferation and survival pathways .
  • Case Study : In a study involving FaDu hypopharyngeal tumor cells, the compound demonstrated superior cytotoxicity compared to bleomycin, a standard chemotherapeutic agent. This was attributed to its ability to modulate apoptotic signaling pathways effectively .

Neuroprotective Effects

The compound also exhibits potential neuroprotective properties, making it a candidate for treating neurodegenerative diseases.

  • Cholinesterase Inhibition : It has been reported that derivatives of this compound can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease. This dual inhibition may improve cognitive function by increasing acetylcholine levels in the brain .
  • Antioxidant Activity : The compound's structure allows it to act as an antioxidant, reducing oxidative stress—a critical factor in neurodegeneration. This property could be beneficial in developing therapies for conditions like Alzheimer's and Parkinson's disease .

Other Biological Activities

In addition to its anticancer and neuroprotective effects, the compound has been studied for various other biological activities:

  • Anti-inflammatory Properties : The compound may exert anti-inflammatory effects by inhibiting key inflammatory mediators. This could have implications for treating chronic inflammatory conditions .
  • Antiviral Activity : Preliminary studies indicate that similar compounds within this class have shown inhibitory effects against viral infections by targeting viral proteases. This suggests a potential role in antiviral therapy .

Research Findings Summary

The following table summarizes key findings related to the biological activity of 1,7-dimethyl-2-(3-methylpiperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one:

Biological ActivityMechanism of ActionReference
AnticancerInduces apoptosis via intrinsic pathways
NeuroprotectiveInhibits AChE and BuChE; antioxidant properties
Anti-inflammatoryInhibits inflammatory mediators
AntiviralTargets viral proteases

Q & A

Basic Research Questions

Q. What are the key structural features of 1,7-dimethyl-2-(3-methylpiperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one, and how do they influence its physicochemical properties?

  • Answer : The compound features a fused pyrido-pyrrolo-pyrimidinone core, with a 3-methylpiperidine carbonyl group at position 2 and methyl substituents at positions 1 and 6. The piperidine moiety enhances solubility via basic nitrogen, while the fused heteroaromatic system contributes to planar rigidity, favoring π-π stacking interactions. Computational tools (e.g., DFT calculations) and spectroscopic techniques (¹H/¹³C NMR, IR) are essential for validating tautomeric forms and hydrogen-bonding patterns, as seen in related pyrido[1,2-a]pyrimidin-4-ones .

Q. What synthetic strategies are recommended for constructing the pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one scaffold?

  • Answer : Acid-mediated nucleophilic substitution is a robust method for introducing substituents to the pyrrolo[2,3-d]pyrimidine core. For example:

  • Step 1 : React 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with 3-methylpiperidine in isopropanol/HCl under reflux to install the piperidine-carbonyl group .
  • Step 2 : Methylation at positions 1 and 7 using methyl iodide and NaH in THF .
  • Yield Optimization : Adjust reaction time (12–48 hours) and use recrystallization (methanol/water) to improve purity (yields: 16–94%) .

Q. How should researchers approach the chromatographic purification of this compound?

  • Answer : Use reverse-phase HPLC with a C18 column and gradient elution (water/acetonitrile + 0.1% TFA). Monitor at 254 nm for UV-active aromatic systems. For intermediates, TLC (silica gel, ethyl acetate/hexane 3:1) is effective .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for analogs of this compound?

  • Answer : Systematic modifications include:

  • Piperidine Substitution : Replace 3-methylpiperidine with 4-fluorobenzoylpiperidine (see ) to assess steric/electronic effects on target binding .
  • Methyl Group Replacement : Substitute 1,7-dimethyl with trifluoromethyl or ethyl groups to study metabolic stability (see pyrazolo[1,5-a]pyrimidine analogs in ).
  • Bioactivity Assays : Test kinase inhibition (e.g., CDK4/6, VEGFR) using enzymatic assays and compare with pyrrolo[2,3-d]pyrimidine derivatives .

Q. What experimental approaches resolve contradictions in biological activity data for structurally similar compounds?

  • Answer :

  • Case Study : If a derivative shows inconsistent IC₅₀ values across assays, validate via orthogonal methods (e.g., SPR for binding affinity vs. cell-based proliferation assays).
  • Data Triangulation : Cross-reference with crystallographic data (e.g., Protein Data Bank) to confirm binding modes. For example, fluorobenzyl groups in analogs () enhance hydrophobic interactions but may induce steric clashes .
  • Statistical Analysis : Use multivariate regression to isolate variables (e.g., logP, polar surface area) impacting activity .

Q. How can researchers optimize the compound’s metabolic stability without compromising potency?

  • Answer :

  • Strategies :
  • Introduce electron-withdrawing groups (e.g., fluorine) at the piperidine ring to reduce CYP450-mediated oxidation .
  • Replace metabolically labile methyl groups with deuterated analogs (see for difluoromethyl examples).
  • Validation : Conduct microsomal stability assays (human/rat liver microsomes) and LC-MS/MS metabolite profiling .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.